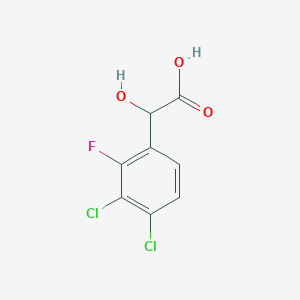

5-Tert-butyl-2',3',5',6'-tetramethylbiphenyl-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds structurally related to 5-Tert-butyl-2',3',5',6'-tetramethylbiphenyl-2-ol, are extensively used to prevent oxidative degradation in various products. These compounds have been detected in environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure to SPAs has been noted through food intake, dust ingestion, and the use of personal care products. Toxicity studies suggest that some SPAs may cause hepatic toxicity, possess endocrine-disrupting effects, or even be carcinogenic. The need for future research to investigate less toxic and environmentally friendly SPA alternatives has been highlighted (Liu & Mabury, 2020).

Catalytic Decomposition of Methyl Tert-Butyl Ether

Research on the catalytic decomposition of methyl tert-butyl ether (MTBE), a substance related by functional group similarity to 5-Tert-butyl-2',3',5',6'-tetramethylbiphenyl-2-ol, by adding hydrogen in a cold plasma reactor has demonstrated the feasibility of using radio frequency (RF) plasma reactors for this purpose. This approach offers an alternative method for decomposing and converting MTBE into less harmful substances (Hsieh et al., 2011).

Application of Polymer Membranes for Fuel Additive Purification

The use of polymer membranes for the purification of fuel additives like methyl tert-butyl ether (MTBE) from methanol/MTBE mixtures via pervaporation has been reviewed, highlighting the efficiency of various polymer materials in this separation process. Such advancements in membrane technology offer potential for the efficient and selective separation of components in fuel additive production processes (Pulyalina et al., 2020).

Review of MTBE Biodegradation and Bioremediation

The biodegradation and bioremediation of MTBE, a component sharing functional groups with 5-Tert-butyl-2',3',5',6'-tetramethylbiphenyl-2-ol, have been conclusively demonstrated under aerobic conditions, with increasing evidence for anaerobic biotransformation. The metabolic pathway involves key intermediates, showing the potential for natural and enhanced bioremediation methods to address MTBE contamination in the environment (Fiorenza & Rifai, 2003).

Propiedades

IUPAC Name |

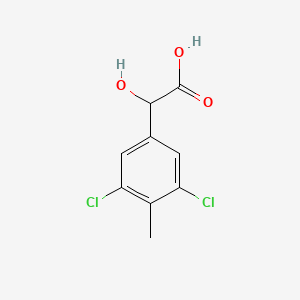

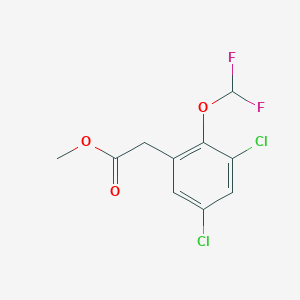

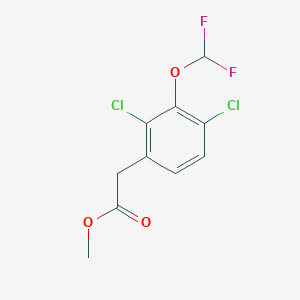

4-tert-butyl-2-(2,3,5,6-tetramethylphenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O/c1-12-10-13(2)15(4)19(14(12)3)17-11-16(20(5,6)7)8-9-18(17)21/h8-11,21H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKXORAIZLGJKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C2=C(C=CC(=C2)C(C)(C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-2',3',5',6'-tetramethylbiphenyl-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.